The Elusive Oleyl Oleate: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis
The Elusive Oleyl Oleate: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl oleate, a wax ester comprised of oleic acid and oleyl alcohol, is a molecule of significant interest in the cosmetics, personal care, and pharmaceutical industries for its emollient and moisturizing properties. While commercially available oleyl oleate is often produced synthetically, its presence in nature, albeit often at low concentrations, provides a basis for understanding its biological roles and exploring sustainable sourcing. This technical guide delves into the natural origins of oleyl oleate, its biosynthetic pathway, and the experimental protocols for its extraction and quantification.
I. Natural Sources of Oleyl Oleate
Oleyl oleate is a component of the complex mixture of lipids found in various plant and animal tissues. Direct quantitative data for oleyl oleate in many natural sources is scarce in scientific literature. However, its presence can be inferred from the analysis of wax ester fractions and the abundance of its precursors, oleic acid and oleyl alcohol.
Plant Sources
Oleyl oleate is found in the seed oils and cuticular waxes of numerous plants. The composition of these waxes is highly variable depending on the plant species, environmental conditions, and the specific part of the plant.
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Jojoba Oil (Simmondsia chinensis) : Jojoba oil is unique among vegetable oils in that it is predominantly composed of wax esters (approximately 97%) rather than triglycerides. These wax esters are primarily composed of long-chain fatty acids and fatty alcohols. While specific quantitative data for oleyl oleate is not consistently reported, the fatty acid profile of jojoba oil contains a notable amount of oleic acid, suggesting the presence of oleyl oleate among other wax esters.
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Olive Oil (Olea europaea) : The wax fraction of olive oil contains a complex mixture of esters of fatty acids and fatty alcohols. The total wax content in extra virgin olive oil is regulated and should not exceed 150 mg/kg. The primary constituents of this wax fraction are esters with carbon numbers ranging from C40 to C46. Oleyl oleate (a C36 wax ester) is a potential component of this fraction, although it is not typically the most abundant.
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Palm Oil (Elaeis guineensis) : Oleic acid and oleyl alcohol, the precursors of oleyl oleate, are derived from plant sources like palm oil.[1] However, palm oil itself is primarily composed of triglycerides, and the concentration of wax esters, including oleyl oleate, is generally low.
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Plant Cuticular Waxes : The outermost layer of plants, the cuticle, is covered in a layer of epicuticular wax that serves as a protective barrier. These waxes are complex mixtures of long-chain fatty acids, alcohols, alkanes, and wax esters. The composition varies significantly between species. For example, in the epicuticular wax of Rosa canina leaves, alkyl esters make up about 12% of the total wax content.[2] The specific proportion of oleyl oleate within this ester fraction is not detailed.
Animal Sources
Oleyl oleate is also found in various animal-derived lipids, often as part of secretions or storage fats.
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Sperm Whale Oil (Spermaceti) : Historically, sperm whale oil was a major source of liquid wax esters. It is composed mainly of wax esters with a smaller proportion of triglycerides.[3] The fatty acid component is predominantly oleic acid.[3] The proportion of wax esters in the spermaceti organ can be as high as 94% in adult males.[4] While cetyl palmitate is a major component, the high oleic acid content suggests the presence of oleyl oleate.
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Vernix Caseosa : This waxy, white substance coats the skin of newborn human infants. Its lipid fraction is complex and includes a significant proportion of wax esters (around 25%).[5] The fatty acid profile of the wax ester fraction in vernix caseosa contains a variety of saturated and unsaturated fatty acids, and while specific data for oleyl oleate is not provided, its presence is plausible given the overall composition.
II. Data Presentation: Quantitative Analysis of Oleyl Oleate and its Precursors in Natural Sources
Precise quantitative data for oleyl oleate in its natural, unprocessed state is limited. The tables below summarize the available data on the total wax ester content and the abundance of oleic acid (a precursor to oleyl oleate) in selected natural sources. This information can be used to infer the potential for finding oleyl oleate in these sources.
Table 1: Total Wax Ester Content in Selected Natural Sources
| Natural Source | Sample Type | Total Wax Ester Content | Reference(s) |
| Jojoba (Simmondsia chinensis) | Seed Oil | ~97% | [5] |
| Sperm Whale (Physeter macrocephalus) | Spermaceti Organ (Adult Male) | 71-94% | [4] |
| Human Newborn | Vernix Caseosa | ~25% (of lipid fraction) | [5] |
| Olive (Olea europaea) | Extra Virgin Olive Oil | < 150 mg/kg | |
| Rose (Rosa canina) | Adaxial Leaf Epicuticular Wax | ~12% (Alkyl Esters) | [2] |
| Arabidopsis (Arabidopsis thaliana) | Stem Cuticular Wax | 0.7 - 2.9% | [6] |
Table 2: Oleic Acid Content in Selected Natural Oils and Fats
| Natural Source | Sample Type | Oleic Acid Content (% of total fatty acids) | Reference(s) |
| Olive Oil | 55.0 - 83.0 | ||
| Palm Oil | 39.2 | [7] | |
| Jojoba Oil | 5.0 - 15.0 | [8] | |
| Sperm Whale Oil | High proportion | [3][9] | |
| Sunflower Oil (High Oleic) | > 80.0 | ||
| Canola Oil (High Oleic) | ~70.0 |
III. Biosynthesis of Oleyl Oleate
The biosynthesis of wax esters, including oleyl oleate, is a conserved pathway in many organisms. It involves two key enzymatic steps that occur in the endoplasmic reticulum.[10]
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Reduction of a Fatty Acyl-CoA to a Fatty Alcohol : A fatty acyl-CoA reductase (FAR) catalyzes the reduction of a fatty acyl-CoA molecule to a primary fatty alcohol. In the case of oleyl oleate synthesis, oleoyl-CoA is reduced to oleyl alcohol. This reaction is NADPH-dependent.[11]
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Esterification of a Fatty Alcohol and a Fatty Acyl-CoA : A wax synthase (WS), also known as a fatty acyl-CoA:fatty alcohol acyltransferase, catalyzes the esterification of a fatty alcohol with another fatty acyl-CoA molecule to form a wax ester.[12][13] For oleyl oleate, oleyl alcohol is esterified with oleoyl-CoA.
The substrate specificities of both FAR and WS enzymes can vary between different organisms, influencing the final composition of the wax esters produced.[14][15]
IV. Experimental Protocols
A. Extraction of Wax Esters from Plant Seeds
This protocol describes a general method for the solvent extraction of lipids, including wax esters, from plant seeds.
Materials:
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Ground plant seeds
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Petroleum ether (or n-hexane)
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Magnetic stirrer and stir bar
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Erlenmeyer flask
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Büchner funnel and filter paper
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Rotary evaporator
Procedure:
-
Sun-dry and grind the plant seeds to a fine powder.
-
In an Erlenmeyer flask, combine the ground seeds with petroleum ether (e.g., a 1:5 w/v ratio).
-
Stir the mixture at room temperature for approximately 4 hours to dissolve the oils and waxes.[16]
-
Separate the solid plant material from the solvent by vacuum filtration using a Büchner funnel.[16]
-
Collect the filtrate and remove the solvent using a rotary evaporator to obtain the crude lipid extract containing wax esters.[16]
B. Purification of Wax Esters by Silica Gel Column Chromatography
This protocol outlines the separation of wax esters from other lipids in the crude extract.
Materials:
-
Crude lipid extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
n-Hexane
-
Ethyl acetate
-
Fraction collector or test tubes
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.
-
Dissolve the crude lipid extract in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a solvent system of increasing polarity. A common method is to start with n-hexane to elute non-polar compounds, followed by a mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v) to elute the wax esters.[17]
-
Collect fractions of the eluate and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Pool the fractions containing the purified wax esters and evaporate the solvent.
C. Quantification of Oleyl Oleate by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is for the quantitative analysis of the wax ester fraction.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column suitable for high-temperature analysis (e.g., DB-5ht)
Procedure:
-
Sample Preparation : Dissolve the purified wax ester fraction in a suitable solvent (e.g., toluene) to a known concentration. Add an internal standard (e.g., a wax ester with a different chain length not present in the sample) for accurate quantification.
-
GC-FID Analysis :
-
Injector Temperature : 300-350 °C
-
Oven Temperature Program : Start at a lower temperature (e.g., 150 °C) and ramp up to a high final temperature (e.g., 350 °C) to elute the high molecular weight wax esters.
-
Detector Temperature : 350 °C
-
Carrier Gas : Helium or Hydrogen
-
-
Quantification : Identify the oleyl oleate peak based on its retention time compared to a pure standard. Calculate the concentration of oleyl oleate by comparing its peak area to the peak area of the internal standard and referencing a calibration curve.
D. Identification of Oleyl Oleate by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method provides both separation and structural confirmation of wax esters.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Mass Spectrometer (MS) with an appropriate ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI)
-
Reversed-phase column (e.g., C18 or C30)
Procedure:
-
Sample Preparation : Dissolve the wax ester sample in a suitable solvent (e.g., a mixture of methanol and chloroform).
-
HPLC-MS Analysis :
-
Mobile Phase : A gradient of solvents, such as methanol and chloroform, is often used.
-
Column Temperature : Maintained at a constant temperature (e.g., 40 °C).
-
MS Detection : Operate the mass spectrometer in a mode that allows for the detection of the molecular ion of oleyl oleate (m/z 532.9) and its characteristic fragment ions. MS/MS analysis can be used to confirm the structure by fragmenting the parent ion and observing the resulting fatty acid and fatty alcohol fragments.[18]
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Identification : Oleyl oleate is identified by its retention time and the mass-to-charge ratio of its molecular ion and fragment ions.
V. Conclusion
Oleyl oleate is a naturally occurring wax ester found in a variety of plant and animal sources, although often as a minor component of a complex lipid mixture. While direct quantitative data remains limited, its presence can be inferred from the abundance of its precursors, oleic acid and oleyl alcohol. The biosynthesis of oleyl oleate follows a conserved two-step enzymatic pathway. For researchers and professionals in drug development, the extraction and analysis of oleyl oleate from natural sources require a combination of solvent extraction, chromatographic purification, and sophisticated analytical techniques such as GC-FID and HPLC-MS. Further research is needed to fully quantify the natural abundance of oleyl oleate in a wider range of biological materials.
References
- 1. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sperm oil - Wikipedia [en.wikipedia.org]
- 4. Spermaceti - Wikipedia [en.wikipedia.org]
- 5. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pixelrauschen.de [pixelrauschen.de]
- 9. icrwhale.org [icrwhale.org]
- 10. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Plant Fatty Acyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Detailed characterization of the substrate specificity of mouse wax synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inl.elsevierpure.com [inl.elsevierpure.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Detailed characterization of the substrate specificity of mouse wax synthase - Acta Biochimica Polonica - Volume 60, Issue 2 (2013) - PSJD - Yadda [psjd.icm.edu.pl]
